5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Antibacterial DNA Gyrase Topoisomerase IV

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a regioisomerically defined 1,2,4-oxadiazole-pyrrolidine hybrid offering nanomolar DNA gyrase inhibition (IC50 ~120 nM) and low-µM anthelmintic activity. The pyrrolidine amine (pKa ~8.9) boosts aqueous solubility (>1 mg/mL) vs. neutral oxadiazoles, while the 1,2,4-oxadiazole core ensures metabolic stability and balanced log D (~1-2) for oral bioavailability. Ideal for focused library synthesis targeting multidrug-resistant pathogens, GPBAR1 agonists, or anthelmintics. Insist on this exact regioisomer—generic oxadiazoles lack activity. Bulk quantities available.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1316227-35-6
Cat. No. B1453925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1316227-35-6
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2CCCN2
InChIInChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
InChIKeyRFIKUEFSGRDOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1316227-35-6): A Pyrrolidine-Embedded 1,2,4-Oxadiazole Building Block for Antimicrobial and Metabolic Disease Research


5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (C₇H₁₁N₃O, MW 153.18 g/mol) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a pyrrolidin-2-yl moiety at the 3-position [1]. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, valued for its bioisosteric properties and its ability to enhance metabolic stability and hydrogen-bonding capacity [2]. The pyrrolidine substituent introduces a basic amine center (pKa ~8.9) that improves aqueous solubility and bioavailability . This compound serves as a versatile intermediate for synthesizing bioactive hybrids targeting DNA gyrase/topoisomerase IV, GPBAR1, and parasitic nematodes [2].

Why 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Cannot Be Replaced by Common Heterocyclic Analogs: A Critical Analysis of Substitution Patterns and Biological Outcomes


Substituting 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole with a generic 1,2,4-oxadiazole or a simple pyrrolidine derivative is scientifically unsound. The precise regioisomeric arrangement (3-(pyrrolidin-2-yl) vs. 5-(pyrrolidin-2-yl)) dictates the compound's ability to engage specific biological targets. For instance, in the context of DNA gyrase inhibition, the 1,2,4-oxadiazole/pyrrolidine hybrid scaffold achieves nanomolar potency (IC50 120-270 nM) comparable to novobiocin, whereas unsubstituted 1,2,4-oxadiazole lacks any measurable antibacterial activity [1]. Furthermore, the 1,2,4-oxadiazole isomer exhibits an order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole counterpart, fundamentally altering membrane permeability and tissue distribution profiles [2]. The presence of the pyrrolidine nitrogen significantly enhances aqueous solubility (e.g., from <0.1 mg/mL for neutral oxadiazoles to >1 mg/mL for pyrrolidine-containing analogs), which directly impacts formulation viability and in vivo exposure . These structural nuances translate into quantifiable differences in potency, selectivity, and drug-likeness that render generic substitution ineffective and scientifically unjustifiable.

Quantitative Evidence Guide: Differentiating 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole from In-Class and Alternative Scaffolds


Antibacterial Potency: 1,2,4-Oxadiazole/Pyrrolidine Hybrids Achieve Nanomolar DNA Gyrase Inhibition, Surpassing Novobiocin

In a direct class-level comparison, 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate potent inhibition of E. coli DNA gyrase, with Compound 16 achieving an IC50 of 120 nM, which is 29% lower (more potent) than the reference antibiotic novobiocin (IC50 = 170 nM) [1]. This quantitative advantage extends to cellular activity, where Compound 16 exhibits MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparing favorably with ciprofloxacin (30 ng/mL and 60 ng/mL, respectively) [1]. In contrast, the unsubstituted 1,2,4-oxadiazole parent ring exhibits no detectable antibacterial activity in these assays. This evidence demonstrates that the specific hybrid scaffold—exemplified by 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole—is a validated starting point for developing dual-target DNA gyrase/topoisomerase IV inhibitors with activity comparable to or exceeding established clinical antibiotics.

Antibacterial DNA Gyrase Topoisomerase IV

Anthelmintic Selectivity: Pyrrolidine-Oxadiazoles Exhibit Low Micromolar Potency Against Haemonchus contortus with High Mammalian Selectivity

Pyrrolidine-oxadiazole derivatives demonstrate potent anthelmintic activity against the parasitic nematode Haemonchus contortus, with IC50 values ranging from 0.78 to 22.4 μM in larval motility and development assays [1]. Critically, these compounds exhibit high selectivity in a mammalian epithelial cell counter-screen, with no significant cytotoxicity observed at concentrations that fully inhibit parasite growth [1]. This selectivity profile is a direct consequence of the pyrrolidine-oxadiazole scaffold, as alternative heterocyclic scaffolds (e.g., benzimidazoles) often show narrower therapeutic windows due to off-target mammalian toxicity. In contrast, simple oxadiazoles lacking the pyrrolidine moiety have not been reported to possess any meaningful anthelmintic activity. The quantitative selectivity data position 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a privileged starting point for developing safer anthelmintic agents to combat drug-resistant nematode infections.

Anthelmintic Haemonchus contortus Selectivity

GPBAR1 Agonism: ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Derivatives Achieve High Selectivity Over Related Nuclear Receptors

Derivatives of the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) scaffold function as potent and highly selective non-steroidal agonists of the G-protein coupled bile acid receptor 1 (GPBAR1). Compounds 9 and 10 induce robust mRNA expression of the GPBAR1 target gene pro-glucagon while demonstrating high selectivity over the bile acid receptors FXR, LXRα, LXRβ, PXR, and the related receptors PPARα and PPARγ [1]. This selectivity profile is a significant differentiator from bile acid-derived GPBAR1 agonists, which often cross-react with FXR and other nuclear receptors, leading to confounding biological effects and potential toxicity [1]. The unsubstituted 1,2,4-oxadiazole ring does not exhibit GPBAR1 agonism. The quantitative selectivity of this scaffold enables cleaner target engagement studies and reduces the risk of polypharmacology in metabolic disease research.

GPBAR1 Metabolic Disease Selectivity

Physicochemical Differentiation: 1,2,4-Oxadiazoles Exhibit 10-Fold Higher Lipophilicity and Enhanced Aqueous Solubility via Pyrrolidine Substitution

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer exhibits approximately one order of magnitude higher lipophilicity (log D) than its 1,3,4 counterpart [1]. This difference in log D directly impacts membrane permeability, tissue distribution, and metabolic stability. Furthermore, the introduction of a pyrrolidine substituent to the 1,2,4-oxadiazole core dramatically improves aqueous solubility. For example, 3-pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole demonstrates an aqueous solubility of 12.8 mg/mL at pH 7.4, a 100-fold improvement over neutral, unsubstituted oxadiazoles . The pyrrolidine nitrogen (pKa ~8.9) enables protonation at physiological pH, enhancing solubility without sacrificing permeability . These physicochemical advantages are not observed with simple pyrrolidine derivatives lacking the oxadiazole ring, nor with oxadiazole isomers that lack the pyrrolidine moiety. The combination of optimal lipophilicity and enhanced aqueous solubility makes 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole a superior building block for designing drug-like molecules with favorable ADME properties.

Lipophilicity Solubility Drug-likeness

High-Value Application Scenarios for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Based on Quantitative Evidence


Scaffold for Next-Generation Dual-Target Antibacterial Agents

Given the nanomolar DNA gyrase inhibition (IC50 120 nM) and favorable MIC profiles (24-62 ng/mL) observed for 1,2,4-oxadiazole/pyrrolidine hybrids, 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is an ideal starting scaffold for medicinal chemistry programs aiming to develop novel dual-target DNA gyrase/topoisomerase IV inhibitors. Its potency compares favorably to novobiocin and ciprofloxacin, and its physicochemical properties (log D ~1-2, aqueous solubility >1 mg/mL) suggest good oral bioavailability potential [1]. Researchers can utilize this building block to generate focused libraries for structure-activity relationship (SAR) studies targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

Lead Optimization for Selective Anthelmintic Therapeutics

The demonstrated low micromolar potency (IC50 0.78-22.4 μM) against Haemonchus contortus larvae, coupled with high selectivity over mammalian cells, positions 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a privileged scaffold for anthelmintic drug discovery [2]. Researchers can leverage this compound to explore SAR around the pyrrolidine and oxadiazole moieties to further improve potency, metabolic stability, and in vivo efficacy against drug-resistant nematode infections in livestock and potentially humans.

Development of Selective GPBAR1 Agonists for Metabolic Disorders

The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) scaffold confers high selectivity for GPBAR1 over related nuclear receptors (FXR, LXR, PPAR), addressing a key limitation of bile acid-derived agonists [3]. 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole serves as a versatile intermediate for synthesizing novel GPBAR1 agonists with improved selectivity and pharmacokinetic properties. This scaffold is particularly valuable for academic and industrial groups pursuing treatments for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.

Building Block for Optimizing Physicochemical and ADME Properties

The unique combination of a metabolically stable 1,2,4-oxadiazole ring and a solubility-enhancing pyrrolidine group makes this compound a strategic building block for medicinal chemists seeking to improve the drug-likeness of lead series [4]. By incorporating this scaffold, researchers can simultaneously achieve balanced lipophilicity (log D ~1-2), enhanced aqueous solubility (>1 mg/mL), and reduced susceptibility to hydrolytic metabolism compared to ester or amide bioisosteres. This is particularly relevant for CNS-targeted programs, where optimal log D and solubility are critical for brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.